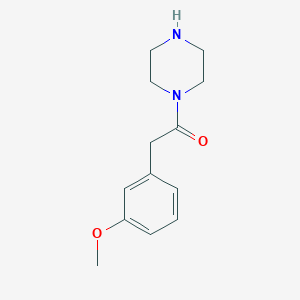

2-(3-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one

Description

2-(3-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound features a methoxyphenyl group attached to a piperazine ring via an ethanone linker, making it a versatile molecule for various applications.

Properties

IUPAC Name |

2-(3-methoxyphenyl)-1-piperazin-1-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-17-12-4-2-3-11(9-12)10-13(16)15-7-5-14-6-8-15/h2-4,9,14H,5-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFFDWHCBSKJONS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one typically involves the reaction of 3-methoxybenzaldehyde with piperazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product. This approach minimizes the need for large batch reactors and reduces production time .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation to form ketones or carboxylic acids.

| Reagent | Product Type | Reaction Conditions |

|---|---|---|

| Potassium permanganate (KMnO₄) | Ketones/Carboxylic Acids | Aqueous acidic conditions |

| Chromium trioxide (CrO₃) | Oxidized derivatives | Reflux in organic solvents |

Oxidation typically occurs at the carbonyl group, converting the ketone to a carboxylic acid or further oxidized derivatives .

Reduction Reactions

Reduction reactions target the carbonyl group, yielding alcohols or secondary amines.

| Reducing Agent | Product Type | Reaction Conditions |

|---|---|---|

| Sodium borohydride (NaBH₄) | Secondary alcohols | Ethanol or methanol at 0°C |

| Lithium aluminum hydride (LiAlH₄) | Amines | Dry ether or THF at low temp |

These reactions are critical for modifying the compound’s pharmacokinetic properties .

Substitution Reactions

The methoxy group on the phenyl ring undergoes nucleophilic substitution.

Halogenation :

-

Reagents: Bromine (Br₂) or chlorine (Cl₂).

-

Conditions: UV light or catalytic FeBr₃.

-

Product: Substituted halophenyl derivatives.

Nucleophilic Aromatic Substitution :

-

Reagents: Amines (e.g., NH₂R), thiols (e.g., SHR).

-

Conditions: High temperatures or catalytic bases.

Other Reactions

Catalytic Hydrogenation :

-

Reduces α,β-unsaturated ketones (intermediate from Knoevenagel condensation) to the target compound.

Enzyme Inhibition :

-

The compound interacts with enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE), modulating neurotransmitter levels.

Research Findings

Scientific Research Applications

Medicinal Chemistry

2-(3-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one is primarily studied for its potential therapeutic effects:

- Inhibition of Human Equilibrative Nucleoside Transporters : This compound has shown promise as an inhibitor of human equilibrative nucleoside transporters, which are crucial for regulating nucleotide synthesis and adenosine levels. This mechanism suggests potential applications in treating cancer and neurological disorders.

- Anti-inflammatory and Analgesic Properties : Research indicates that this compound may exhibit anti-inflammatory and analgesic effects, making it a candidate for pain management therapies.

Biological Studies

The biological interactions of this compound have been explored through various studies:

- Molecular Docking Studies : These studies have provided insights into how the compound binds to target proteins, guiding further optimization for enhanced efficacy. The piperazine structure is known for its versatility in drug design, often enhancing the pharmacological properties of compounds.

- Enzyme Inhibition : The compound has been investigated for its effects on various enzymes, potentially altering their activity and providing insights into biological pathways.

Material Science

In addition to its medicinal applications, this compound is also explored in material science:

- Development of Advanced Materials : The unique structural properties of this compound make it suitable for use in the development of new materials, including polymers and coatings.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

| Study | Application | Findings |

|---|---|---|

| Study A | Cancer Treatment | Demonstrated significant inhibition of nucleoside transporters linked to cancer progression. |

| Study B | Neuropharmacology | Showed potential as an antidepressant by interacting with serotonin receptors. |

| Study C | Antimicrobial Activity | In vitro assays indicated moderate antimicrobial effects against various bacterial strains. |

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, leading to changes in cellular signaling pathways. The methoxyphenyl group can enhance the compound’s binding affinity and selectivity for certain targets, contributing to its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

- 2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one

- 2-(3-Hydroxyphenyl)-1-(piperazin-1-yl)ethan-1-one

- 2-(3-Methoxyphenyl)-1-(piperidin-1-yl)ethan-1-one

Uniqueness

2-(3-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its pharmacological properties compared to similar compounds .

Biological Activity

2-(3-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one is a piperazine derivative that has garnered attention for its diverse pharmacological activities. This compound's structure, featuring a methoxyphenyl group linked to a piperazine ring, positions it as a potential candidate for various therapeutic applications. This article delves into its biological activity, synthesizing findings from multiple studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

This structure includes:

- A methoxy group at the para position of the phenyl ring.

- A piperazine ring , which is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. The piperazine moiety allows for binding to dopamine receptors , particularly D3 receptors, influencing signaling pathways associated with mood and behavior.

Key Mechanisms:

- Agonist Activity : The compound has shown agonist properties at the D3 dopamine receptor, promoting β-arrestin translocation and G protein activation, which are critical for neurotransmission and signal transduction .

- Antagonist Activity : It has also been noted to inhibit D2 receptor activity at higher concentrations, suggesting a complex interaction profile that could be leveraged for therapeutic purposes .

Biological Activities

The compound exhibits several biological activities:

1. Antidepressant Effects

Research indicates that derivatives of piperazine compounds may exhibit antidepressant-like effects. The modulation of dopamine pathways suggests potential efficacy in treating mood disorders .

2. Antichlamydial Activity

In studies focusing on infectious diseases, certain piperazine derivatives demonstrated selective antichlamydial activity, indicating that modifications in the phenyl or piperazine groups can enhance therapeutic efficacy against specific pathogens .

3. Cytotoxicity in Cancer Cells

Preliminary evaluations have shown that related compounds possess cytotoxic properties against various cancer cell lines. For instance, structural modifications have resulted in improved activity against liver cancer cells, suggesting that this compound could be a candidate for further investigation in oncology .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound against other similar compounds:

| Compound Name | D3R Agonist Activity (EC50 nM) | D2R Antagonist Activity (IC50 nM) |

|---|---|---|

| This compound | 710 ± 150 | 15,700 ± 3,000 |

| 2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one | 278 ± 62 | 9,000 ± 3,700 |

| 2-(3-Hydroxyphenyl)-1-(piperazin-1-yl)ethan-1-one | >100,000 | 6,800 ± 1,400 |

This table illustrates that while all compounds exhibit varying degrees of agonistic and antagonistic activities at dopamine receptors, the presence of the methoxy group significantly influences their pharmacological profiles.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study on Dopamine Receptor Interaction

A study published in PMC detailed how modifications to the piperazine scaffold could enhance selectivity and potency at dopamine receptors. The findings suggest that careful structural adjustments can lead to improved therapeutic profiles for neurological disorders .

Anticancer Activity Investigation

Research investigating the anticancer potential of piperazine derivatives indicated that certain modifications could lead to increased cytotoxicity against specific cancer cell lines. This suggests that further exploration into the structure–activity relationship (SAR) of this compound could yield promising results in cancer therapy .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 2-(3-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one, and how can purity be maximized?

- Methodology : The compound can be synthesized via aminomethylation of substituted acetophenones, as demonstrated in analogous piperazine derivatives. For example, refluxing 1-(3-methoxyphenyl)ethanone with piperazine in the presence of a coupling agent (e.g., acetic anhydride) under basic conditions (e.g., potassium carbonate) for 6–12 hours yields the target compound. Post-synthesis purification via column chromatography (silica gel, chloroform/methanol gradient) ensures >95% purity .

- Key considerations : Monitor reaction progress using TLC, and characterize intermediates via -NMR (e.g., aromatic protons at δ 6.7–7.2 ppm, piperazine protons at δ 2.5–3.5 ppm) .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodology : Use X-ray crystallography (e.g., SHELX programs for refinement) to resolve crystal structures, particularly focusing on the piperazine ring conformation and methoxyphenyl orientation. Complementary techniques include:

- - and -NMR for functional group verification.

- High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]).

Q. What preliminary biological assays are recommended to screen for activity?

- Methodology :

- Antimicrobial : Follow CLSI guidelines using broth microdilution (MIC determination against Candida albicans or Staphylococcus aureus), referencing Ketoconazole as a positive control .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with pyruvate kinase M2 (PKM2) activation as a potential mechanistic target .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodology : Systematically modify substituents on the methoxyphenyl or piperazine moieties (e.g., halogenation, alkylation) and evaluate changes in potency. For example:

- Replace the 3-methoxy group with 3,4-dimethoxy or 3-chloro groups to assess electronic effects.

- Introduce bulkier substituents (e.g., cyclohexyl) on the piperazine nitrogen to probe steric influences.

Q. What computational approaches are suitable for predicting target binding modes?

- Methodology :

- Perform molecular docking using crystal structures of target proteins (e.g., PKM2 PDB: 4G1N) to identify key interactions (e.g., hydrogen bonds with piperazine nitrogens).

- Conduct molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability of ligand-protein complexes over 100 ns trajectories.

- Case study : In a related study, piperazine-based compounds showed strong binding to fungal CYP51, driven by hydrophobic interactions with the heme cofactor .

Q. How should contradictory data from biological assays be resolved?

- Methodology :

- Reproducibility : Validate assays across multiple labs using standardized protocols (e.g., CLSI for antimicrobial testing) .

- Meta-analysis : Compare results with structurally similar compounds (e.g., 1-(4-fluorobenzyl)piperazine derivatives) to identify trends in bioactivity .

- Mechanistic studies : Use knockout cell lines or enzyme inhibition assays to confirm target specificity (e.g., PKM2 knockdown to verify anticancer mechanisms) .

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Methodology :

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated piperazine) to enhance membrane permeability.

- Formulation : Use nanoemulsions or liposomal encapsulation, characterized via dynamic light scattering (DLS) and tested in pharmacokinetic studies (e.g., plasma half-life in rodent models).

- Precedent : Ketoconazole derivatives achieved improved bioavailability through cyclodextrin complexation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.